N~1~-(2,6-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide -

N~1~-(2,6-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

Catalog Number: EVT-4264846
CAS Number:
Molecular Formula: C23H22F2N2O4S2
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This paper describes a series of 5-Alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs), specifically focusing on compounds with conformational restrictions achieved by introducing methyl groups. These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and are designed to inhibit HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle [].

Synthesis Analysis
  • Synthesizing derivatives with an ethyl group at the benzylic carbon (Y = Et) [].
Molecular Structure Analysis

Conformational analyses and docking simulations were employed to understand the impact of the introduced methyl groups on the conformation of the S-DABOs. The study revealed that the methyl groups effectively reduced conformational flexibility while preserving the ability of the R enantiomers to bind within the RT non-nucleoside binding pocket [].

Mechanism of Action

The S-DABOs act as non-competitive inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic pocket (NNIBP) in the enzyme, distinct from the active site, causing conformational changes that hinder the enzyme's activity and prevent viral DNA synthesis [].

Physical and Chemical Properties Analysis

The study determined the cytotoxicity (CC50), anti-HIV-1 activity (EC50), selectivity index (SI), and RT inhibitory activity (IC50) of the synthesized compounds [].

Applications

The synthesized S-DABOs, particularly compound 3w (Ar = 2,6-F(2)-Ph, R = Y = Me, X = c-pentyl) and its enantiomer (+)-3w, exhibited potent anti-HIV-1 activity and high selectivity. These findings suggest their potential as lead compounds for developing novel HIV-1 NNRTIs [].

Future Directions
  • Evaluating their efficacy in preclinical and clinical trials for HIV treatment [].

5-Alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs)

  • Compound Description: S-DABOs represent a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) exhibiting activity against HIV-1 at nanomolar concentrations []. These compounds target the non-nucleoside binding pocket of HIV-1 reverse transcriptase, inhibiting its activity.
  • Compound Description: This specific S-DABO derivative demonstrated exceptional potency and selectivity as an HIV-1 reverse transcriptase inhibitor []. It exhibited an EC50 of 2 nM against HIV-1 and an IC50 of 8 nM against the purified enzyme. This compound significantly outperformed the benchmark NNRTI MKC-442 in terms of both potency and selectivity.

Derivatives of 1,2-bis-sulfonamide

  • Compound Description: These derivatives are described as modulators of chemokine receptors []. The provided information details a vast array of substituents that can be incorporated into the core structure, resulting in a diverse library of compounds with potentially varied biological activities.

Properties

Product Name

N~1~-(2,6-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

IUPAC Name

N-(2,6-difluorophenyl)-2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide

Molecular Formula

C23H22F2N2O4S2

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C23H22F2N2O4S2/c1-3-31-17-9-7-16(8-10-17)27(33(29,30)19-13-11-18(32-2)12-14-19)15-22(28)26-23-20(24)5-4-6-21(23)25/h4-14H,3,15H2,1-2H3,(H,26,28)

InChI Key

ZZWGFAOWQCCCNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.